(1-Trifluoromethyl-pentyl)cyclopentane
Overview
Description
(1-Trifluoromethyl-pentyl)cyclopentane is an organic compound with the molecular formula C11H19F3 and a molecular weight of 208.27 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a trifluoromethyl group and a pentyl chain. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Trifluoromethyl-pentyl)cyclopentane typically involves the reaction of cyclopentane with a trifluoromethylating agent and a pentylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Trifluoromethyl-pentyl)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones or carboxylic acids, while substitution reactions can produce a variety of substituted cyclopentane derivatives .
Scientific Research Applications
(1-Trifluoromethyl-pentyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the modification of biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Trifluoromethyl-pentyl)cyclopentane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: Lacks the trifluoromethyl and pentyl groups, making it less reactive in certain chemical reactions.
Trifluoromethylcyclopentane: Contains the trifluoromethyl group but lacks the pentyl chain, affecting its chemical properties and reactivity.
Pentylcyclopentane: Contains the pentyl chain but lacks the trifluoromethyl group, influencing its lipophilicity and biological activity.
Uniqueness
(1-Trifluoromethyl-pentyl)cyclopentane is unique due to the presence of both the trifluoromethyl group and the pentyl chain. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
1,1,1-trifluorohexan-2-ylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3/c1-2-3-8-10(11(12,13)14)9-6-4-5-7-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUICBPKRTOLBQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1CCCC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280139 | |
Record name | [1-(Trifluoromethyl)pentyl]cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-17-0 | |
Record name | [1-(Trifluoromethyl)pentyl]cyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(Trifluoromethyl)pentyl]cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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